tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride
CAS No.:
Cat. No.: VC13767688
Molecular Formula: C10H21ClN2O3
Molecular Weight: 252.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21ClN2O3 |
|---|---|
| Molecular Weight | 252.74 g/mol |
| IUPAC Name | tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8+;/m1./s1 |
| Standard InChI Key | UMOLHSBJOADQTE-WLYNEOFISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)OC)N.Cl |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)OC)N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)OC)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group at the 1-position, a methoxy group at the 4-position, and an amino group at the 3-position. The stereochemistry—(3R,4S)—dictates its spatial orientation, which is critical for interactions with biological targets . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁ClN₂O₃ |
| Molecular Weight | 252.74 g/mol |
| IUPAC Name | tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride |
| CAS Number | 121242-20-4 |
| SMILES | CO[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C.Cl |
The hydrochloride salt formation protonates the amino group, improving aqueous solubility and crystallinity .
Stereochemical Significance
The (3R,4S) configuration ensures optimal hydrogen bonding and steric interactions in enzyme binding pockets. For example, in neuronal nitric oxide synthase (nNOS) inhibitors, this stereochemistry enables precise alignment with catalytic residues like Glu592, enhancing inhibitory potency .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves a multi-step sequence:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones generates the pyrrolidine core.
-
Functionalization:
-
Hydrochloride Salt Formation: Treatment with HCl in diethyl ether or dichloromethane .
A representative synthesis from epoxide precursors (e.g., Scheme 1 in ) involves Mitsunobu coupling and Boc deprotection, yielding enantiomerically pure product (≥98% ee) .
Process Optimization
-
Catalysis: Asymmetric hydrogenation using Ru-BINAP catalysts achieves high enantiomeric excess .
-
Solubility Management: Polar aprotic solvents (e.g., THF, DMF) mitigate side reactions during Boc protection .
-
Yield Improvements: Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 85% yield in 15 minutes) .
Applications in Pharmaceutical Development
Neurological Therapeutics
The compound is a key intermediate in nNOS inhibitors, which show promise for neurodegenerative diseases. Its (3R,4S) configuration aligns the amino group with Glu592 in nNOS, enabling competitive inhibition (IC₅₀ = 120 nM) .
Anti-inflammatory Agents
In VLA-4 antagonists, the pyrrolidine scaffold mediates binding to integrin α₄β₁, blocking leukocyte adhesion. Clinical candidates derived from this intermediate exhibit IC₅₀ values <10 nM in cell adhesion assays .
Antimicrobial Research
Derivatives with modified methoxy groups demonstrate activity against Staphylococcus aureus (MIC = 2 µg/mL) by inhibiting cell wall synthesis .
Research Advancements and Mechanistic Insights
Binding Mode Analysis
X-ray crystallography of nNOS-inhibitor complexes reveals two binding modes:
-
"Flipped" Orientation: The aminopyridine group π-stacks with Tyr706, while the pyrrolidine nitrogen hydrogen-bonds to heme propionates .
-
Standard Orientation: The amino group interacts with Glu592, favored in bulkier derivatives .
The (3R,4S) configuration preferentially adopts the flipped mode, enhancing potency 10-fold compared to (3S,4R) diastereomers .
Pharmacokinetic Profiling
-
Blood-Brain Barrier Penetration: LogP = 1.2 and polar surface area = 65 Ų enable CNS access .
-
Metabolic Stability: Boc protection reduces hepatic clearance (t₁/₂ = 4.2 hours in human microsomes) .
Challenges and Future Directions
Scalability Issues
-
Cost of Chiral Catalysts: Ru-BINAP accounts for 40% of production costs .
-
Resolution Methods: Simulated moving bed chromatography improves diastereomer separation (purity >99.5%) .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume